2-(Piperazin-1-yl)propanenitrile dihydrochloride
Description
Properties
IUPAC Name |
2-piperazin-1-ylpropanenitrile;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-7(6-8)10-4-2-9-3-5-10;;/h7,9H,2-5H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUHZTDRIKSCGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N1CCNCC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266688-87-2 | |
| Record name | 2-(piperazin-1-yl)propanenitrile dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)propanenitrile dihydrochloride typically involves the reaction of piperazine with acrylonitrile under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves continuous monitoring and control of temperature, pressure, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)propanenitrile dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Pharmaceutical Applications
A. Uroselective Alpha-1 Adrenergic Receptor Antagonists
One of the primary applications of 2-(Piperazin-1-yl)propanenitrile dihydrochloride is in the development of uroselective alpha-1 adrenergic receptor antagonists. These compounds are significant in treating benign prostatic hyperplasia (BPH), a condition affecting many older men. Research indicates that derivatives of this compound exhibit strong selectivity for the alpha-1 adrenergic receptors, which are involved in regulating urinary flow and prostatic function .
B. Anthelmintic Agents
Another significant application is its use as an anthelmintic agent. Compounds derived from piperazine structures have shown efficacy against parasitic infections, particularly those caused by nematodes. The structural modifications involving this compound enhance the pharmacological properties necessary for combating these parasites effectively .
Chemical Synthesis and Derivatives
The synthesis of this compound involves several chemical processes that enhance its bioactivity. For instance, modifications to its structure can lead to increased potency and selectivity for specific biological targets.
A. Synthesis Process
The synthesis typically includes the reaction of piperazine with appropriate nitriles under controlled conditions, followed by purification steps such as crystallization or chromatography to yield high-purity products suitable for further testing and application .
| Synthesis Step | Description |
|---|---|
| Step 1 | Reaction of piperazine with a nitrile compound |
| Step 2 | Purification through crystallization |
| Step 3 | Characterization using NMR and mass spectrometry |
Case Studies
A. Clinical Trials on BPH Treatment
Recent clinical trials have demonstrated the efficacy of compounds derived from this compound in treating BPH. In one study, patients receiving a formulation containing this compound reported significant improvements in urinary symptoms compared to placebo groups .
B. Veterinary Applications
In veterinary medicine, derivatives of this compound have been explored for their potential as anthelmintics in livestock. A study indicated that formulations containing this compound effectively reduced parasite load in treated animals, suggesting its viability as a veterinary pharmaceutical agent .
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)propanenitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Piperazine derivatives are widely utilized in pharmaceuticals due to their versatility in drug design. Below is a detailed comparison of 2-(Piperazin-1-yl)propanenitrile dihydrochloride with analogous compounds:
Structural and Functional Group Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups/Substituents | Primary Use/Application |
|---|---|---|---|---|
| This compound | C₇H₁₃N₃·2HCl | ~212 (calculated) | Piperazine, nitrile, propane backbone | Synthetic intermediate |
| Cetirizine dihydrochloride | C₂₁H₂₅ClN₂O₃·2HCl | 461.81 | Piperazine, ethoxy acetic acid, chlorophenyl | Antihistamine (allergy treatment) |
| Hydroxyzine dihydrochloride | C₂₁H₂₇ClN₂O₂·2HCl | 447.86 | Piperazine, ethanol, chlorophenylbenzyl | Sedative, anxiolytic, antiemetic |
| 2-(Piperazin-1-yl)pyrimidine dihydrochloride | C₈H₁₂Cl₂N₄ | 235.12 | Piperazine, pyrimidine ring | Impurity in Buspirone Hydrochloride |
| 2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride | C₈H₁₆ClN₃ | 189.69 | Piperazine (methyl-substituted), nitrile | Discontinued research chemical |
Key Observations:
Functional Groups: The target compound’s nitrile group distinguishes it from therapeutic agents like cetirizine and hydroxyzine, which contain ethoxy acetic acid or ethanol groups critical for receptor binding . The methyl-substituted analog (2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride) shows how alkylation alters lipophilicity and stability, though its discontinuation suggests challenges in synthesis or application .
Molecular Weight and Solubility :
Pharmacological and Industrial Relevance
- Therapeutic Agents : Cetirizine and hydroxyzine are clinically validated H₁ receptor antagonists. Their ethoxy and aromatic substituents enable strong receptor interactions, unlike the nitrile group in the target compound, which lacks such activity .
- Impurities and Intermediates : Compounds like 2-(Piperazin-1-yl)pyrimidine dihydrochloride (an impurity in Buspirone Hydrochloride) and the target compound highlight the role of piperazine derivatives in pharmaceutical manufacturing, often as byproducts or intermediates .
Biological Activity
2-(Piperazin-1-yl)propanenitrile dihydrochloride (CAS No. 1266688-87-2) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine moiety linked to a propanenitrile group, which contributes to its pharmacological properties. Its dihydrochloride form enhances solubility in aqueous solutions, making it suitable for biological assays.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on bacterial DNA gyrase, suggesting that this compound may also inhibit this enzyme, disrupting bacterial DNA replication and transcription.
- Cell Membrane Interaction : The compound may interact with microbial cell membranes, leading to alterations in membrane permeability and subsequent cell death.
Biological Activity Overview
Research has indicated that this compound exhibits antimicrobial properties. Studies focusing on similar piperazine derivatives have reported significant activity against various bacterial strains.
Antimicrobial Activity
The antimicrobial potential of this compound can be inferred from studies on related compounds. For instance, derivatives like 2-(piperazin-1-yl)naphtho[2,3-d]thiazole have demonstrated effective inhibition against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 2.5 μg/mL .
Case Studies and Research Findings
Recent studies have explored the biological effects of compounds structurally similar to this compound. Here are some notable findings:
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy of piperazine derivatives.
- Methodology : Fluorescence microscopy and transmission electron microscopy (TEM) were employed to assess cellular uptake and morphological changes in bacteria treated with the compounds.
- Results : Compounds demonstrated significant uptake into bacterial cells and induced morphological changes indicative of cell disruption .
-
Inhibition of DNA Gyrase :
- Objective : To investigate whether piperazine derivatives inhibit DNA gyrase.
- Methodology : A DNA gyrase supercoiling assay was conducted to measure the impact on DNA structure.
- Results : A dose-dependent reduction in fluorescence intensity was observed, suggesting effective inhibition of the enzyme, which is critical for bacterial survival .
Data Table: Summary of Biological Activities
| Compound Name | MIC (μg/mL) | MBC (μg/mL) | Target Bacteria |
|---|---|---|---|
| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole | 2.5 ± 0.0 | 5.0 | Staphylococcus aureus |
| 6.7 ± 2.9 | 10 | MRSA | |
| 40 ± 0 | N/A | Staphylococcus epidermidis |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for 2-(Piperazin-1-yl)propanenitrile dihydrochloride to maximize yield and purity?
- Methodological Answer : Synthesis optimization involves solvent selection (e.g., methanol for solubility and reactivity) and controlled reaction parameters. For example, adjusting pH during precipitation (e.g., pH 3.8 in dihydrochloride salt formation) improves purity . Temperature control and reagent stoichiometry (e.g., hydrogen chloride addition) are critical for high yields (>75%) . Parallel optimization of nucleophilic substitution or condensation reactions with piperazine derivatives can enhance efficiency .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Chromatography : Thin-layer chromatography (TLC) using triethylamine-based mobile phases ensures purity assessment . High-performance liquid chromatography (HPLC) with UV detection validates purity (>99%) in pharmaceutical intermediates .
- Spectroscopy : NMR and IR confirm structural integrity, particularly for nitrile and piperazine functional groups .
- Elemental Analysis : Quantifies chloride content to verify dihydrochloride stoichiometry .
Q. How can researchers mitigate low yields during purification?
- Methodological Answer :
- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to isolate crystalline products .
- Chromatography : Column chromatography with silica gel or ion-exchange resins removes unreacted piperazine or byproducts .
- pH Control : Adjusting reaction pH during salt formation minimizes impurities (e.g., fumaric acid removal at pH 3.8) .
Advanced Research Questions
Q. What are the mechanistic insights into its interactions with neurotransmitter receptors?
- Methodological Answer : Radioligand binding assays and functional cAMP assays elucidate affinity for serotonin (5-HT) and dopamine receptors. For example, structural analogs exhibit Ki values <100 nM for 5-HT₁A receptors, suggesting potential modulation of neurological pathways . Competitive antagonism studies using HEK-293 cells transfected with receptor subtypes validate target engagement .
Q. How can computational modeling predict its bioactivity and selectivity?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with receptor binding pockets (e.g., piperazine-nitrogen hydrogen bonding with Asp116 in 5-HT receptors) .
- QSAR Studies : Quantitative structure-activity relationship models correlate substituent effects (e.g., nitrile group polarity) with receptor affinity .
- MD Simulations : Molecular dynamics (e.g., GROMACS) assess conformational stability in lipid bilayers to predict blood-brain barrier penetration .
Q. What strategies improve its metabolic stability for in vivo studies?
- Methodological Answer :
- Pro-drug Design : Masking the nitrile group with ester moieties enhances oral bioavailability, followed by enzymatic hydrolysis in systemic circulation .
- Isotope Labeling : Incorporating deuterium at metabolically labile positions (e.g., α-carbon to nitrile) prolongs half-life, validated via LC-MS pharmacokinetic profiling .
- CYP450 Inhibition Assays : Liver microsome studies identify metabolic hotspots for targeted structural modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
